molecular formula C18H14O4 B3058328 5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid CAS No. 889951-77-3

5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid

Cat. No.: B3058328
CAS No.: 889951-77-3
M. Wt: 294.3 g/mol
InChI Key: YSBHNZBIKSCTFM-UHFFFAOYSA-N
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Description

5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a benzyloxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid typically involves the condensation of phenacyl phenyl ether with appropriate reagents. One common method involves the use of polyphosphoric acid (PPA) in xylene at elevated temperatures (around 130°C) to facilitate the cyclization reaction . Another approach involves the use of acids to promote the condensation reaction, leading to the formation of the desired furan derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: Reduction reactions can target the benzyloxy group or the carboxylic acid group, leading to different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzyloxy group could produce benzyl alcohol derivatives.

Scientific Research Applications

5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and benzyloxy group can participate in various molecular interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid is unique due to the presence of both a benzyloxy group and a furan ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-18(20)17-10-9-16(22-17)14-7-4-8-15(11-14)21-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBHNZBIKSCTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602383
Record name 5-[3-(Benzyloxy)phenyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889951-77-3
Record name 5-[3-(Benzyloxy)phenyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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